Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is a chemical compound with the molecular formula C12H27O7P. It is known for its unique structure, which includes phosphonate groups and hydroxyl functionalities. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate can be synthesized through chemical synthesis methods. The specific synthetic route can be designed and optimized based on the desired application. One common method involves the reaction of phosphonic acid derivatives with alcohols under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphonate group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of phosphonate derivatives .
Scientific Research Applications
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate involves its interaction with molecular targets and pathways. The compound’s phosphonate groups can bind to metal ions, influencing various biochemical and chemical processes. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, affecting its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)ether: Similar in structure but lacks the phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Contains a phosphonate group but differs in the alcohol component.
Phosphonic acid derivatives: Various compounds with similar phosphonate functionalities but different substituents.
Uniqueness
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is unique due to its combination of phosphonate and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications requiring specific interactions with metal ions and other molecules .
Properties
Molecular Formula |
C12H26O7P+ |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
bis[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c1-9(5-13)16-7-11(3)18-20(15)19-12(4)8-17-10(2)6-14/h9-14H,5-8H2,1-4H3/q+1 |
InChI Key |
GMVUHOBGERYQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)O[P+](=O)OC(C)COC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.